2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
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Overview
Description
2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate; butyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate: are organic compounds that contain aziridine and methacrylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate typically involves the reaction of aziridine with methacrylic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate can be synthesized through esterification reactions involving methacrylic acid and the corresponding alcohols (butanol and methanol, respectively). These reactions are typically catalyzed by strong acids such as sulfuric acid and are conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, these compounds are produced using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate: undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.
Reduction: The aziridine ring can be reduced to form ethylamine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted aziridines.
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate primarily undergo polymerization reactions due to the presence of the methacrylate group. These polymerization reactions can be initiated by free radicals, heat, or light, leading to the formation of polymethacrylates .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products
Oxidation: Aziridine N-oxide derivatives.
Reduction: Ethylamine derivatives.
Substitution: Substituted aziridines and polymethacrylates.
Scientific Research Applications
2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate: and its related compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as monomers in the synthesis of polymers and copolymers with unique properties.
Biology: Aziridine derivatives are studied for their potential use as cross-linking agents in biological systems.
Medicine: Some aziridine-containing compounds have shown promise as anticancer agents due to their ability to alkylate DNA.
Industry: Methacrylate esters are widely used in the production of adhesives, coatings, and sealants
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate involves the interaction of the aziridine ring with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the cross-linking of proteins and nucleic acids. The methacrylate group can undergo polymerization, leading to the formation of polymer networks .
Comparison with Similar Compounds
2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate: can be compared with other aziridine and methacrylate-containing compounds:
Methacrylic Acid: A key monomer used in the production of polymethacrylates, known for its ability to undergo polymerization.
The uniqueness of 2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate lies in its combination of aziridine and methacrylate functionalities, which allows it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
42846-12-8 |
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Molecular Formula |
C21H35NO6 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9-3-4-9;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,3-6H2,2H3;2,4-6H2,1,3H3;1H2,2-3H3 |
InChI Key |
VVNYIXGTEJCRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CC1 |
Related CAS |
42846-12-8 |
Origin of Product |
United States |
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